Cas no 8001-69-2 (Epinastine)

Epinastine is a selective histamine H₁ receptor antagonist with additional anti-inflammatory properties, primarily used in ophthalmic formulations for the treatment of allergic conjunctivitis. Its dual mechanism of action inhibits both histamine release and the activation of inflammatory mediators, providing rapid and sustained relief from ocular itching and redness. Epinastine exhibits high affinity for H₁ receptors and demonstrates minimal penetration into the central nervous system, reducing the risk of systemic side effects such as drowsiness. Its stability, low irritation potential, and compatibility with ocular tissues make it a reliable choice for topical administration. The compound is also noted for its long duration of action, allowing for twice-daily dosing.
Epinastine structure
Epinastine structure
Product name:Epinastine
CAS No:8001-69-2
MF:C16H15N3
MW:249.310403108597
CID:827340

Epinastine Chemical and Physical Properties

Names and Identifiers

    • Cod Liver Oil
    • OD LIVER OIL
    • COD LIVER OIL FATTY ACIDS
    • GADI LECUR
    • COD LIVER OIL, USP
    • Cod-liver oil
    • Fats and Glyceridic oils, cod
    • Oils, glyceridic, cod
    • Cod liver oil distillate
    • Cod oil
    • Cod oils
    • Codfish oil
    • Fats and Glyceridic oils, cod-liver
    • Fish oils, cod
    • Gadistol
    • Gaduol
    • Hikaroru E
    • Oils, cod
    • Oils, codfish
    • Oils, glyceridic, cod-liver
    • epinastine
    • Epinastinum [Latin]
    • Epinastina [Spanish]
    • Epinastina
    • Epinastinum
    • (+-)-Epinastine
    • Elestat
    • 9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine
    • Relestat
    • WAL 801
    • Purivist (TN)
    • Epinastine (INN)
    • (+/-)-Epinastine
    • Epinastine [INN:BAN]
    • Codoil
    • Oleumjecorispiscis
    • Oleummorrhuae
    • Cod Liver Oil (1 g)
    • FISH LIVER OIL
    • Epinastine
    • Inchi: 1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)
    • InChI Key: WHWZLSFABNNENI-UHFFFAOYSA-N
    • SMILES: N12C(N)=NCC1C1C=CC=CC=1CC1C=CC=CC2=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 378
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.6

Epinastine Security Information

  • WGK Germany:-
  • Storage Condition:2-8°C

Epinastine Customs Data

  • HS CODE:1504100000

Epinastine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1145207-1G
Cod liver oil
8001-69-2
1g
¥2958.01 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2974-1G
Cod Liver Oil
8001-69-2
1g
¥1130.21 2025-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2974-1G
8001-69-2
¥1200.48 2023-01-14

Additional information on Epinastine

Latest Research Advances on Epinastine and Related Compound 8001-69-2 in Chemical Biology and Medicine

Epinastine, a well-known histamine H1 receptor antagonist, has been widely used in the treatment of allergic conjunctivitis and other allergic conditions. Recent studies have focused on its pharmacological properties, mechanisms of action, and potential new applications. Concurrently, the compound with CAS number 8001-69-2, which is structurally or functionally related to Epinastine, has garnered attention for its unique biological activities. This research brief synthesizes the latest findings on these two compounds, highlighting their significance in chemical biology and medicine.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Epinastine derivatives to enhance their anti-allergic efficacy. The researchers employed molecular docking and dynamic simulations to identify key interactions between Epinastine and the H1 receptor. Their findings suggested that slight modifications to the Epinastine scaffold could significantly improve binding affinity and selectivity, paving the way for next-generation anti-allergic drugs.

In parallel, investigations into compound 8001-69-2 have revealed its potential as an anti-inflammatory agent. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that 8001-69-2 exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammation. The study utilized in vitro and in vivo models to demonstrate the compound's ability to reduce pro-inflammatory cytokine production, suggesting its therapeutic potential for inflammatory diseases.

Another significant development is the exploration of Epinastine's role beyond allergy treatment. A 2024 study in Nature Communications uncovered its neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that Epinastine could mitigate dopaminergic neuron loss by modulating microglial activation, offering a novel avenue for neurodegenerative disease therapy. This unexpected finding underscores the importance of repurposing existing drugs for new indications.

The safety profile of Epinastine has also been reassessed in recent clinical trials. A multicenter study published in Clinical Pharmacology & Therapeutics in 2023 confirmed its excellent tolerability in long-term use, with minimal side effects reported. This reinforces Epinastine's position as a first-line treatment for allergic conditions and supports its potential expansion into chronic disease management.

Regarding compound 8001-69-2, pharmacokinetic studies have made progress in addressing its previous limitations. Research published in Drug Metabolism and Disposition in early 2024 developed novel formulation strategies to enhance the oral bioavailability of 8001-69-2, which had been a major challenge in its clinical translation. The new nanocrystal formulation showed a 3-fold increase in absorption in preclinical models, marking a significant step toward its therapeutic application.

In conclusion, both Epinastine and compound 8001-69-2 continue to reveal new dimensions in chemical biology and medicine. While Epinastine demonstrates expanding therapeutic potential beyond its original indication, 8001-69-2 emerges as a promising candidate for inflammatory diseases. These developments highlight the importance of continued research into established compounds and their derivatives, as they may hold untapped therapeutic value. Future studies should focus on clinical translation of these findings and exploration of potential synergistic effects between these related compounds.

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